6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Description
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (CAS 930784-54-6) is a chiral spirobiindane derivative with methyl substituents at the 6 and 6' positions. Its molecular formula is C₁₉H₂₀O₂ (MW 280.4), and it is widely employed as a ligand in asymmetric catalysis and metal-organic frameworks (MOFs) due to its rigid spirocyclic backbone and tunable steric/electronic properties . The parent compound, 2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (spinol; CAS 223137-87-9, MW 252.31), serves as the foundational structure for derivatives .
Properties
IUPAC Name |
5,5'-dimethyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-11-3-5-13-7-9-19(15(13)17(11)20)10-8-14-6-4-12(2)18(21)16(14)19/h3-6,20-21H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLIGCBZPXVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC23CCC4=C3C(=C(C=C4)C)O)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition to form the spirobi[indene] core structure. Subsequent steps may include hydrogenation to reduce double bonds and selective functional group modifications to introduce the methyl and hydroxyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. Catalysts and specific reaction conditions are optimized to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or strong bases.
Major Products Formed:
Oxidation reactions may yield carboxylic acids or ketones.
Reduction reactions can produce alcohols or alkanes.
Substitution reactions can result in the formation of ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol may be explored for its potential biological activity. It could serve as a lead compound for drug discovery, particularly in the development of new pharmaceuticals.
Medicine: The compound's potential medicinal applications include its use as a precursor for active pharmaceutical ingredients (APIs). Its structural features may be exploited to design drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol exerts its effects depends on its specific application. For instance, in drug discovery, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Steric and Electronic Modulation
- Steric Effects :
- Electronic Effects: Electron-donating (-CH₃): Stabilize metal centers in catalytic cycles. Electron-withdrawing (-NO₂, -Br): Increase Lewis acidity of coordinated metals .
Research Findings and Trends
Catalytic Efficiency: The dimethyl derivative demonstrates superior turnover numbers (TONs) in hydrogenation compared to bulkier analogs due to balanced steric profiles .
Solubility: Diethyl and dibutyl derivatives exhibit higher solubility in nonpolar solvents, advantageous for industrial-scale reactions .
Thermal Stability : Aryl-substituted derivatives (e.g., phenanthrenyl) show enhanced thermal stability (decomposition >300°C), critical for high-temperature applications .
Biological Activity
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, including anticancer effects, antioxidant activity, and possible mechanisms of action.
The compound is characterized by its unique spirobiindene structure which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 258.31 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses which demonstrated increased sub-G1 populations in treated cells.
Antioxidant Properties
The antioxidant potential of this compound has also been evaluated using DPPH and ABTS assays. The results indicated that it possesses moderate antioxidant activity with an IC50 value of approximately 25 µM in DPPH assays.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate ROS levels in cells, which may contribute to its pro-apoptotic effects.
- Gene Expression Regulation : It has been shown to affect the expression levels of genes involved in apoptosis and cell cycle regulation.
Case Studies
A notable case study involved the treatment of MCF-7 cells with the compound over a period of 48 hours. The study reported a significant reduction in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
